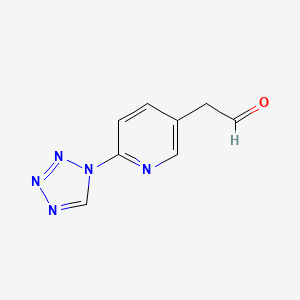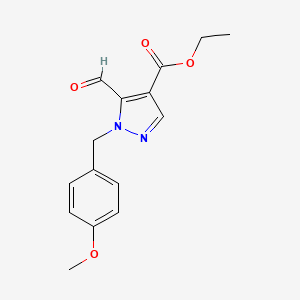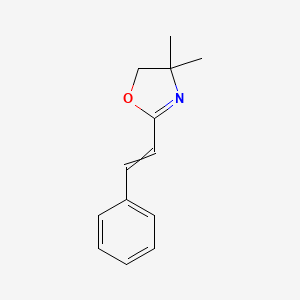![molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile](/img/structure/B8600866.png)
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile
Übersicht
Beschreibung
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: This compound shares a similar structure but lacks the indazole ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure but different functional groups.
Uniqueness
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C16H14N4O |
|---|---|
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19) |
InChI-Schlüssel |
OSRQWQRVNSTJBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)
![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)
![[1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)

![2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde](/img/structure/B8600850.png)




